1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzoyl group and a nitrophenylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 4-nitrobenzyl chloride, and piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Synthetic Route: The synthetic route generally includes the following steps
Chemical Reactions Analysis
1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperazine ring are replaced with other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling cascades that result in physiological responses.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(4-METHOXYBENZOYL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE: This compound has a chlorophenyl group instead of a nitrophenyl group, which may result in different chemical and biological properties.
1-(4-METHOXYBENZOYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE:
1-(4-METHOXYBENZOYL)-4-[(4-HYDROXYPHENYL)METHYL]PIPERAZINE: The hydroxyl group can introduce different hydrogen bonding interactions, affecting the compound’s solubility and biological activity.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-8-4-16(5-9-18)19(23)21-12-10-20(11-13-21)14-15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUFHUBJPPQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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